1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol
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Overview
Description
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features a unique structure combining a cyclobutyl group with an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2-mercaptopyridine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the imidazo[4,5-c]pyridine core .
Scientific Research Applications
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,5-a]pyridine: Features a distinct fusion pattern of the imidazole and pyridine rings.
Uniqueness
1-Cyclobutyl-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties.
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-cyclobutyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C10H11N3S/c14-10-12-8-6-11-5-4-9(8)13(10)7-2-1-3-7/h4-7H,1-3H2,(H,12,14) |
InChI Key |
VMQLKJHRCQCTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C3=C(C=NC=C3)NC2=S |
Origin of Product |
United States |
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